molecular formula C10H7BrN2O4 B1413826 Ethyl 4-bromo-3-cyano-5-nitrobenzoate CAS No. 1805190-92-4

Ethyl 4-bromo-3-cyano-5-nitrobenzoate

Cat. No.: B1413826
CAS No.: 1805190-92-4
M. Wt: 299.08 g/mol
InChI Key: FMYMILPJRZFHHP-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at position 4, a cyano group at position 3, and a nitro group at position 5 on the aromatic ring. This compound belongs to a class of specialty chemicals often utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ester functional group enhances solubility in organic solvents, while the electron-withdrawing substituents (Br, CN, NO₂) create a highly electron-deficient aromatic system, influencing its reactivity in substitution and coupling reactions .

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-7(5-12)9(11)8(4-6)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMILPJRZFHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-bromo-3-cyano-5-nitrobenzoate can be contextualized by comparing it to analogs from the benzoate ester family. Below is an analysis of key structural analogs and their properties:

Substituent-Driven Reactivity and Electronic Effects

  • Ethyl 4-nitrobenzoate (Ethyl 4-nitrobenzoate): Substituents: Single nitro group at position 3. Reactivity: Moderate electron-withdrawing effect activates the ring for electrophilic substitution at meta positions. Commonly used in polymer stabilization and as a precursor for nitro-reduction to amines . Key Difference: Lacking bromo and cyano groups, it exhibits lower steric hindrance and fewer sites for functionalization compared to the target compound.
  • Ethyl 4-fluoro-3-nitrobenzoate (Ethyl 4-fluoro-3-nitrobenzoate) :

    • Substituents: Fluorine (position 4) and nitro (position 3).
    • Reactivity: Fluorine’s inductive electron-withdrawing effect enhances aromatic electrophilicity but is less sterically demanding than bromine. Applications include agrochemical intermediates due to fluorine’s metabolic stability .
    • Key Difference: Bromine in the target compound offers a superior leaving group ability for nucleophilic aromatic substitution compared to fluorine.
  • Ethyl 4-tert-butyl-3-iodobenzoate (Ethyl 4-tert-butyl-3-iodobenzoate) :

    • Substituents: Bulky tert-butyl (position 4) and iodine (position 3).
    • Reactivity: Iodine’s polarizability facilitates cross-coupling reactions, but the tert-butyl group introduces steric hindrance, limiting accessibility to the aromatic core.
    • Key Difference: The target compound’s electron-withdrawing groups (vs. tert-butyl’s electron-donating effect) create distinct electronic environments for reactivity .

Functional Group Synergy

The combination of bromo, cyano, and nitro groups in this compound enables multifunctional reactivity:

  • Bromine : Facilitates Suzuki-Miyaura or Ullmann-type cross-coupling reactions.
  • Cyano Group: Can be hydrolyzed to carboxylic acids or serve as a nitrile precursor in heterocycle synthesis.
  • Nitro Group : Reducible to an amine, enabling downstream derivatization into bioactive molecules.

Data Table: Comparative Analysis of Benzoate Esters

Compound Name Substituents (Position) Electron Effects Key Reactivity Primary Applications
This compound Br (4), CN (3), NO₂ (5) Strong EWG synergy Cross-coupling, nitro reduction Pharmaceuticals, agrochemicals
Ethyl 4-nitrobenzoate NO₂ (4) Moderate EWG Electrophilic substitution Polymer additives
Ethyl 4-fluoro-3-nitrobenzoate F (4), NO₂ (3) EWG (inductive) Nucleophilic substitution Agrochemical intermediates
Ethyl 4-tert-butyl-3-iodobenzoate t-Bu (4), I (3) EWG (I) + EDG (t-Bu) Cross-coupling Specialty organic synthesis

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Research Findings and Trends

  • Steric and Electronic Modulation: The bromo and cyano groups in this compound create a sterically crowded environment, slowing some reactions (e.g., electrophilic substitution) while enhancing others (e.g., nucleophilic aromatic substitution) compared to less-substituted analogs .
  • Biological Activity : Nitro-containing benzoates are often explored for antifungal and antibacterial properties, as seen in ethyl acetate extracts of bioactive compounds (e.g., turmeric and ginger extracts), though specific data on the target compound requires further study .

  • Synthetic Utility : The compound’s trifunctional design allows sequential derivatization, making it a versatile building block in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-bromo-3-cyano-5-nitrobenzoate
Reactant of Route 2
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Ethyl 4-bromo-3-cyano-5-nitrobenzoate

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